molecular formula C12H10N4O2S B2958300 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide CAS No. 2034564-18-4

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2958300
CAS No.: 2034564-18-4
M. Wt: 274.3
InChI Key: MLVZHSGPVIZQFB-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide is a compound with an intricate structure that showcases a combination of furan, triazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Triazole Ring: : Typically, the triazole ring is synthesized via a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne under thermal conditions or with the aid of a copper(I) catalyst.

  • Formation of the Furan Ring: : The furan-2-carboxamide can be synthesized through the Vilsmeier-Haack reaction, followed by cyclization.

  • Thiophene Incorporation: : The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide would involve optimizing these routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and furan rings, forming sulfoxides or dioxides.

  • Reduction: : Reduction reactions can be targeted at the nitro group (if present) or other reducible groups within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially at positions susceptible to such reactions, like the hydrogen atoms in the thiophene or furan rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or chromium trioxide can be used.

  • Reduction: : Common reagents include hydrogen in the presence of palladium or other metal catalysts.

  • Substitution: : Reagents like halogens or alkylating agents are used under varying conditions, from mild to strong acidic or basic environments.

Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones from the thiophene ring, while substitution reactions could result in halogenated derivatives of the compound.

Scientific Research Applications

Chemistry:

  • Catalysis: : The unique structural features of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide make it an interesting candidate for catalytic applications, particularly in organic synthesis.

Biology:
  • Biological Activity: : This compound has potential as a pharmacophore in drug design due to its ability to interact with biological macromolecules, potentially leading to new therapeutic agents.

Medicine:
  • Drug Development: : Its heterocyclic nature suggests it might serve as a backbone for developing drugs targeting various diseases, including infections, inflammation, and cancer.

Industry:
  • Material Science: : The compound can be used in developing new materials with specific electronic or optical properties, useful in electronics and photonics.

Comparison with Similar Compounds

Similar Compounds:

  • N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide: : Substitution at a different position on the thiophene ring.

  • N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide: : Substitution at the furan ring.

Uniqueness: The uniqueness of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-2-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This unique arrangement can result in different reactivity and interactions compared to its analogs, making it a valuable compound for further research and application.

For questions or further information about this fascinating compound, just ask!

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-12(11-2-1-4-18-11)13-6-9-7-16(15-14-9)10-3-5-19-8-10/h1-5,7-8H,6H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZHSGPVIZQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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